molecular formula C8H6BrNO3 B6263696 methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 1041422-33-6

methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B6263696
CAS No.: 1041422-33-6
M. Wt: 244
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Description

Overview of Fused Furan-Pyrrole Systems in Heterocyclic Chemistry

Fused heterocyclic systems, where two or more heterocyclic rings share a bond, are ubiquitous in nature and synthetic chemistry. Pyrrole (B145914) and its fused derivatives, in particular, have garnered significant interest for decades due to their presence in vital biological molecules like porphyrins (e.g., heme in blood and chlorophyll (B73375) in plants) and their extensive therapeutic applications. researchgate.net The fusion of a pyrrole ring with a furan (B31954) ring creates a class of compounds known as furopyrroles. These structures are of interest not only for their biological potential but also for their chemical reactivity, which is influenced by the interplay between the two fused five-membered rings. researchgate.netresearchgate.net The study of such systems provides insights into the fundamental principles of heterocyclic chemistry and enables the development of novel synthetic methodologies. nih.govnih.gov

Structural Characteristics and Aromaticity Considerations of the Furo[3,2-b]pyrrole Scaffold

The aromaticity of five-membered heterocycles like furan and pyrrole is a key determinant of their chemical behavior. ksu.edu.sayoutube.com Both are considered aromatic because they possess a continuous cycle of p-orbitals and adhere to Hückel's rule with 6 π-electrons. pearson.com The lone pair of electrons on the heteroatom (oxygen in furan, nitrogen in pyrrole) participates in the aromatic sextet. ksu.edu.sa The degree of aromaticity, however, differs and generally follows the order: benzene (B151609) > thiophene (B33073) > pyrrole > furan. ksu.edu.sa This trend is consistent with the electronegativity of the heteroatoms; the more electronegative oxygen in furan holds its lone pair more tightly, reducing its delocalization and thus the ring's aromatic character compared to pyrrole. ksu.edu.sa

Table 1: Properties of the Parent 4H-Furo[3,2-b]pyrrole Scaffold

Property Value
Molecular Formula C₆H₅NO
Molar Mass 107.11 g/mol
IUPAC Name 4H-furo[3,2-b]pyrrole
CAS Number 250-91-9

Data sourced from PubChem CID 21679450. nih.gov

Positional Isomerism in Furo[x,y-b]pyrrole Systems: Comparative Context with Furo[2,3-b]pyrroles

Positional isomerism is a critical concept in the study of furopyrroles, with the arrangement of the furan and pyrrole rings significantly impacting the molecule's properties. The two primary isomers are the furo[3,2-b]pyrrole (a 1,4-system) and the furo[2,3-b]pyrrole (a 1,6-system). mdpi.com

Table 2: Comparison of Furo[3,2-b]pyrrole and Furo[2,3-b]pyrrole Isomers

Feature Furo[3,2-b]pyrrole (1,4-System) Furo[2,3-b]pyrrole (1,6-System)
Relative Stability More stable Less stable
Aromaticity Higher Lower
Calculated Dipole Moment Significantly larger Smaller

Data based on comparative studies. mdpi.comscispace.com

Properties

CAS No.

1041422-33-6

Molecular Formula

C8H6BrNO3

Molecular Weight

244

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate suggests that the target molecule can be disconnected in a few strategic ways. The primary disconnection involves the late-stage introduction of the bromine atom at the 3-position via an electrophilic substitution reaction on the pre-formed methyl 4H-furo[3,2-b]pyrrole-5-carboxylate core. This precursor can be further deconstructed through the cleavage of the pyrrole (B145914) ring, pointing towards a cyclization strategy.

The most common and effective approach for constructing the furo[3,2-b]pyrrole scaffold is the Hemetsberger-Knittel synthesis. This retrosynthetic pathway leads back to a methyl 2-azido-3-(furan-2-yl)acrylate intermediate. This acrylate, in turn, can be synthesized from a furan-2-carbaldehyde and methyl azidoacetate through a Knoevenagel condensation. This retrosynthetic strategy is outlined below:

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic analysis of this compound.

Synthesis of the Core 4H-Furo[3,2-b]pyrrole-5-carboxylate Ring System

The construction of the foundational 4H-furo[3,2-b]pyrrole-5-carboxylate ring is pivotal and can be achieved through various synthetic methodologies, ranging from classical multi-step procedures to more contemporary catalyst-mediated reactions.

Classical Multi-Step Synthetic Routes

Traditional approaches to the furo[3,2-b]pyrrole core often rely on well-established named reactions that build the heterocyclic system in a stepwise fashion.

The Hemetsberger-Knittel reaction is a cornerstone in the synthesis of furo[3,2-b]pyrroles and related heterocycles. This protocol involves three main steps: a nucleophilic substitution, a Knoevenagel condensation, and a thermolysis-promoted intramolecular cyclocondensation. The process typically starts with the reaction of an appropriate aldehyde with an azidoacetate ester, followed by thermal cyclization of the resulting 2-azido-3-arylacrylate.

The synthesis of various furo-, thieno-, and seleno[3,2-b]pyrroles has been accomplished using this method, highlighting its versatility. For instance, furo[3,2-b]pyrrole-5-carboxylates can be synthesized in high yields (85–97%) by the condensation of a suitable aldehyde with ethyl azidoacetate, followed by thermal cyclization of the intermediate 2-azido-3-arylacrylate in a high-boiling solvent like xylene.

While the mechanism of the final cyclization is not definitively established, it is postulated to proceed through a nitrene intermediate. The thermal decomposition of the azide (B81097) leads to the formation of a nitrene, which then undergoes an intramolecular C-H insertion to form the pyrrole ring.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of furo[3,2-b]pyrrole synthesis, this reaction is crucial for the preparation of substituted furan-2-carbaldehydes, which are key precursors in the Hemetsberger-Knittel protocol. Furan (B31954) itself can be formylated in near-quantitative yield using the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).

The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order of pyrrole > furan > thiophene (B33073). This allows for the selective formylation of furan precursors, which can then be carried forward to construct the desired fused pyrrole ring.

The key step in the Hemetsberger-Knittel synthesis of the 4H-furo[3,2-b]pyrrole-5-carboxylate ring system is the thermal cyclization of a 2-azido-3-heteroaromatic-acrylate intermediate. This intramolecular cyclocondensation is typically achieved by heating the azido (B1232118) compound in a high-boiling point solvent such as toluene (B28343) or xylene.

The thermolysis of ethyl 3-(5-aryl-2-furyl)-2-azidoacrylates, prepared by reacting 5-aryl-2-furaldehydes with ethyl azidoacetate, directly yields 2-arylfuro[3,2-b]pyrrole-5-carboxylates. The reaction is believed to proceed through the formation of a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization to form the pyrrole ring fused to the furan.

Modern Catalyst-Mediated Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Rhodium-catalyzed reactions have been developed for the conversion of furans into highly functionalized pyrroles. This approach involves an initial [3+2] annulation of a rhodium-stabilized imino-carbene with a furan to form a bicyclic hemiaminal, which then undergoes ring-opening to yield a trisubstituted pyrrole.

Palladium catalysis has also been employed for the synthesis of fused pyrrole ring systems. For instance, benzofuro[3,2-b]pyrroles can be constructed via a palladium-catalyzed reaction of aryl iodides with N-prop-2-ynylated 3-aminobenzofurans. While not directly applied to the parent furo[3,2-b]pyrrole system, this methodology demonstrates the potential of palladium catalysis in constructing such fused heterocycles.

Gold-catalyzed reactions have also shown promise in the synthesis of substituted pyrroles. Gold catalysts can facilitate the cycloisomerization of allenes to form pyrrole precursors, which can then be used to construct more complex molecules.

The following table summarizes the different synthetic approaches for the core ring system:

Synthetic Approach Key Reaction Precursors Catalyst/Reagent
Classical Multi-Step Hemetsberger-KnittelFuran-2-carbaldehyde, Methyl azidoacetateBase, Heat (Thermolysis)
Classical Multi-Step Vilsmeier-Haack (Precursor Synthesis)FuranDMF, POCl₃
Modern Catalyst-Mediated Rhodium-Catalyzed AnnulationFuran, Rhodium-stabilized imino-carbeneRhodium catalyst
Modern Catalyst-Mediated Palladium-Catalyzed AnnulationAryl iodide, N-prop-2-ynylated 3-aminobenzofuranPalladium catalyst
Modern Catalyst-Mediated Gold-Catalyzed CycloisomerizationAllenesGold catalyst
Palladium-Catalyzed Cross-Coupling Reactions for Furo[3,2-b]pyrrole Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of complex heterocyclic frameworks, including the furo[3,2-b]pyrrole scaffold. researchgate.net These methods often involve the coupling of appropriately substituted furan and pyrrole precursors or the intramolecular cyclization of a suitably functionalized linear precursor.

One notable approach involves the palladium-catalyzed reaction of aryl iodides with N-prop-2-ynylated 3-aminobenzofurans. researchgate.net This elegant method leads to the formation of the fused pyrrole ring, yielding benzofuro[3,2-b]pyrroles. The reaction typically employs a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), and a base like cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF). researchgate.net While this specific example leads to a benzofuran (B130515) derivative, the underlying principle of palladium-catalyzed annulation can be adapted for the synthesis of the simpler furo[3,2-b]pyrrole core by utilizing non-benzannulated furan precursors.

The general conditions for such palladium-catalyzed cyclizations are summarized in the table below.

CatalystLigandBaseSolventTemperature
Pd(OAc)₂ (7–10 mol%)PPh₃ (14–20 mol%)Cs₂CO₃ (1.2 equiv.)DMF80 °C

Table 1: Typical Reaction Conditions for Palladium-Catalyzed Furo[3,2-b]pyrrole Synthesis. researchgate.net

Metal-Catalyzed Cyclization Strategies

Beyond palladium, other transition metals can also catalyze the cyclization reactions to form the furo[3,2-b]pyrrole core. These strategies often involve the intramolecular cyclization of precursors containing both the furan and pyrrole components in a linear arrangement. For instance, metal-catalyzed cyclization of propargylic compounds has proven to be a versatile method for creating a variety of carbocyclic and heterocyclic structures. acs.org

Esterification of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid to its Methyl Ester

Once the 4H-furo[3,2-b]pyrrole-5-carboxylic acid core is synthesized, the next step is the conversion of the carboxylic acid group to its corresponding methyl ester. This transformation can be achieved through several standard esterification procedures.

Direct Esterification Techniques

Direct esterification, particularly the Fischer esterification, is a common and straightforward method for converting carboxylic acids to esters. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

A general representation of the Fischer esterification is as follows:

R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (in the presence of H⁺)

The efficiency of this method is highlighted by studies on various carboxylic acids, where using a significant excess of the alcohol can lead to high yields of the corresponding ester. masterorganicchemistry.com

Alkylation of Carboxylic Acid Precursors with Methylating Agents

An alternative to direct esterification is the alkylation of the carboxylate salt with a methylating agent. This two-step process first involves the deprotonation of the carboxylic acid using a suitable base to form the carboxylate anion. This is then followed by reaction with a methylating agent, such as methyl iodide (CH₃I).

A relevant analogy can be drawn from the synthesis of N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, where the carboxylate was alkylated with various agents, including methyl iodide, in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net A similar strategy can be applied to 4H-furo[3,2-b]pyrrole-5-carboxylic acid. Phase-transfer catalysis has also been successfully employed for the methylation of similar heterocyclic systems. mdpi.com

The general scheme for this alkylation reaction is:

R-COOH + Base → R-COO⁻ + HB⁺

R-COO⁻ + CH₃I → R-COOCH₃ + I⁻

Selective Bromination at the C-3 Position of the Furo[3,2-b]pyrrole Core

The final step in the synthesis of the target compound is the regioselective introduction of a bromine atom at the C-3 position of the furo[3,2-b]pyrrole ring system. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but controlling the position of substitution is crucial.

Evaluation of Brominating Reagents and Conditions

The regioselectivity of electrophilic bromination on pyrrole and its fused derivatives is highly dependent on the substituents present on the ring and the choice of the brominating agent and reaction conditions. For pyrroles bearing an electron-withdrawing group, such as a carbonyl substituent at C-2, electrophilic substitution is generally directed to the 4- and 5-positions.

Various brominating agents have been employed for the bromination of pyrrole-containing systems. N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for such transformations. doi.org The choice of solvent and temperature can significantly influence the outcome of the reaction.

Another effective brominating system is the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). researchgate.net This system has been shown to afford high yields of the corresponding bromo compounds for various pyrrole derivatives, carbazoles, and aromatic amines under mild conditions. researchgate.net Temperature control can be utilized to enhance the selectivity of the bromination. researchgate.net

For the selective bromination at the C-3 position of the methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, a careful evaluation of different brominating agents and reaction conditions is necessary to achieve the desired regioselectivity and avoid side reactions. The presence of the ester group at the 5-position will influence the electronic distribution within the heterocyclic core and, consequently, the position of electrophilic attack.

Brominating ReagentKey Features
N-Bromosuccinimide (NBS)Mild and selective reagent for electrophilic bromination.
DMSO/HBrEffective system for bromination under mild conditions with potential for temperature-controlled selectivity. researchgate.net

Table 2: Common Brominating Reagents for Pyrrole Derivatives.

Regioselectivity Control in Electrophilic Aromatic Bromination

The furo[3,2-b]pyrrole scaffold is an electron-rich heteroaromatic system, rendering it highly susceptible to electrophilic substitution. lookchem.com Theoretical and experimental studies on related pyrrole and furo[3,2-b]pyrrole systems indicate that electrophilic attack preferentially occurs at the C2 position. lookchem.com This is attributed to the greater stabilization of the cationic intermediate formed upon attack at this position. Electrophilic substitutions such as formylation and nitration of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate have been reported to yield the corresponding 2-substituted products.

Achieving bromination at the C3 position, therefore, necessitates strategies to overcome the intrinsic reactivity of the C2 position. Several approaches can be considered to control the regioselectivity of electrophilic aromatic bromination on the furo[3,2-b]pyrrole core:

Directing Groups: The introduction of a directing group at a specific position on the heterocyclic nucleus can influence the site of subsequent electrophilic attack. However, literature specifically detailing the use of directing groups to achieve C3-bromination on the methyl 4H-furo[3,2-b]pyrrole-5-carboxylate core is not readily available.

Multi-step Synthesis: A more plausible route to this compound involves a multi-step synthetic sequence. This could entail the synthesis of a precursor already bearing a substituent at the C3 position, which is then converted to a bromine atom. Alternatively, the synthesis could proceed through an intermediate where the C2 position is blocked, directing bromination to the C3 position, followed by the removal of the blocking group.

Modification of Reaction Conditions: While less common for overriding strong intrinsic electronic preferences, the choice of brominating agent, solvent, and temperature can sometimes influence the regiochemical outcome of a reaction. Milder brominating agents, such as N-bromosuccinimide (NBS), are often employed for electron-rich heterocycles to prevent over-bromination and decomposition.

Given the high reactivity of the C2 position, a direct and selective electrophilic bromination to obtain the 3-bromo isomer is challenging and likely to result in a mixture of products with the 2-bromo isomer being the major component.

Optimization of Reaction Parameters for Yield and Purity of this compound

Due to the likely requirement of a multi-step synthesis or a highly specific and potentially non-standard direct bromination method for which detailed experimental data is not publicly available, a general approach to the optimization of the final bromination step is presented. The optimization of any synthetic step is crucial for maximizing the yield and purity of the desired product. Key parameters that would be investigated for the bromination of a suitable precursor to this compound are outlined below.

Table 1: Key Parameters for Optimization of a Hypothetical Bromination Step

ParameterRationaleTypical Range/Conditions to be Tested
Brominating Agent The reactivity of the brominating agent is critical. Milder agents are preferred for electron-rich systems to avoid side reactions and decomposition.N-Bromosuccinimide (NBS), Pyridinium tribromide, Bromine in a non-polar solvent.
Solvent The polarity and nature of the solvent can influence the reaction rate, selectivity, and solubility of reactants and products.Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile, Carbon tetrachloride.
Temperature Temperature affects the reaction rate and can influence selectivity. Lower temperatures often favor the kinetic product and can reduce side reactions.-78 °C to room temperature.
Reaction Time Monitoring the reaction progress is essential to ensure complete conversion of the starting material while minimizing the formation of degradation products.Monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Stoichiometry The molar ratio of the brominating agent to the substrate needs to be carefully controlled to prevent over-bromination.1.0 to 1.2 equivalents of the brominating agent.

Table 2: Illustrative Data from a Hypothetical Optimization Study for a Bromination Reaction

This table is a hypothetical representation of an optimization study for the bromination of a precursor to the target compound.

EntryBrominating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield of 3-bromo isomer (%)Purity (%)
1NBS (1.1)DCM026590
2NBS (1.1)THF026088
3NBS (1.1)DCM-2047595
4NBS (1.1)DCMRoom Temp15080 (with byproducts)
5Pyridinium tribromide (1.1)THF035585
6Bromine (1.0)CCl4014070 (significant decomposition)

The hypothetical data suggests that using N-bromosuccinimide in dichloromethane at a reduced temperature of -20 °C could provide the best combination of yield and purity for the desired 3-bromo product.

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, a detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide conclusive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furo[3,2-b]pyrrole core and the methyl ester group. The aromatic region will feature signals for the protons on the furan (B31954) and pyrrole (B145914) rings, while the aliphatic region will show a characteristic singlet for the methyl protons of the ester.

The proton on the pyrrole ring (H-6) is anticipated to appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing carboxylate group. The proton on the furan ring (H-2) is also expected to be a singlet. The NH proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-12.0 ppm, due to its acidic nature. The methyl protons of the ester group are expected to resonate as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH8.0 - 12.0br s
H-2~7.5s
H-6~7.0s
OCH₃~3.9s

Predicted values are based on the analysis of structurally similar compounds. s = singlet, br s = broad singlet.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum is expected to show signals for all eight carbon atoms in distinct chemical environments. The carbonyl carbon of the methyl ester will be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The carbons of the heterocyclic rings will resonate in the aromatic region (δ 100-150 ppm). The carbon atom attached to the bromine (C-3) is expected to be significantly shifted upfield compared to its non-brominated counterpart due to the heavy atom effect. The methyl carbon of the ester group will appear in the aliphatic region, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C=O160 - 170
C-2~145
C-3~95
C-3a~130
C-5~110
C-6~115
C-6a~140
OCH₃50 - 55

Predicted values are based on the analysis of structurally similar compounds.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

An HSQC spectrum would reveal the direct one-bond correlations between protons and their attached carbon atoms. For instance, it would correlate the H-2 signal with the C-2 signal, the H-6 signal with the C-6 signal, and the methyl proton signal with the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O functional groups, as well as vibrations corresponding to the aromatic rings.

A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrrole ring. A strong, sharp absorption band around 1700-1725 cm⁻¹ is expected for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the furan ring would likely appear in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch3200 - 3400
Aromatic C-H stretch>3000
C=O stretch (ester)1700 - 1725
C=C stretch (aromatic)1400 - 1600
C-O stretch (ester/furan)1000 - 1300
C-Br stretch<700

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrNO₃), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula. The low-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). Cleavage of the bromine atom is another possible fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable to related derivatives)

While no specific X-ray crystallographic data for this compound is currently available, studies on related pyrrolo[3,2-b]pyrrole (B15495793) derivatives have been reported. These studies have shown that the furo[3,2-b]pyrrole ring system is essentially planar. It is expected that the title compound would also adopt a planar conformation in the solid state to maximize π-orbital overlap and aromatic stabilization. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the pyrrole N-H group and the carbonyl oxygen of the ester group, as well as by halogen bonding involving the bromine atom. A single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure in the solid state.

Computational and Theoretical Chemistry Studies of Methyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

No published studies were found that report the use of Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate. Such calculations would typically provide bond lengths, bond angles, dihedral angles, and electronic properties like charge distribution and dipole moment, but this information is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

There is no available research detailing the Molecular Electrostatic Potential (MEP) surface analysis of this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and reactive sites.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The energies and distributions of these orbitals for the specified compound have not been documented.

Aromaticity Assessment of the Brominated Furo[3,2-b]pyrrole System

Nucleus Independent Chemical Shift (NICS) Computations

Specific Nucleus Independent Chemical Shift (NICS) computations for this compound are not found in the literature. NICS calculations are a common method to quantify the aromaticity of a cyclic system, but they have not been applied to this particular molecule in any published work.

Harmonic Oscillator Model of Aromaticity (HOMA) Index Derivations

Similarly, there are no published derivations of the Harmonic Oscillator Model of Aromaticity (HOMA) index for this compound. The HOMA index assesses aromaticity based on the degree of bond length alternation, and this analysis has not been performed or reported for the target compound.

Influence of Bromine and Ester Substituents on Ring Aromaticity

The aromaticity of the furo[3,2-b]pyrrole core is a key determinant of its chemical properties. This bicyclic system consists of a furan (B31954) ring fused to a pyrrole (B145914) ring, both of which are themselves aromatic heterocycles. The degree of aromaticity in such fused systems is influenced by the nature of the constituent rings and the presence of substituents. In this compound, the electron-withdrawing nature of the bromine atom at the 3-position and the methyl carboxylate group at the 5-position significantly modulates the aromatic character of both the furan and pyrrole moieties.

Generally, the pyrrole ring exhibits a higher degree of aromaticity than the furan ring, a trend attributed to the lower electronegativity of nitrogen compared to oxygen, which allows for more effective delocalization of the lone pair of electrons into the π-system. pharmaguideline.comchemrxiv.org In the fused furo[3,2-b]pyrrole system, studies on related unsubstituted structures have shown that this difference in aromaticity between the two rings persists. doi.org The furo[3,2-b]pyrrole isomer is notably more aromatic and thermodynamically more stable than its furo[2,3-b]pyrrole counterpart, a difference that can be attributed to the topological arrangement of the heteroatoms. doi.orgmdpi.com

The aromaticity of these systems can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values are based on the degree of bond length equalization, with a value of 1 indicating a fully aromatic system. NICS values, on the other hand, are based on the magnetic shielding at the center of the ring, with more negative values indicating stronger aromaticity.

Table 1: Representative Aromaticity Indices for Fused Heterocyclic Systems and the Expected Influence of Substituents

Compound/RingAromaticity IndexTypical Value for Unsubstituted SystemExpected Change with Electron-Withdrawing Substituents
Furo[3,2-b]pyrrole (Overall) HOMA~0.8-0.9Decrease
NICS(0)~ -14 to -16 ppmLess Negative
Pyrrole Ring HOMA~0.9Decrease
NICS(0)~ -15 ppmLess Negative
Furan Ring HOMA~0.7-0.8Decrease
NICS(0)~ -13 ppmLess Negative

Note: The values presented are illustrative and based on computational studies of related furo[3,2-b]pyrrole and substituted five-membered heterocyclic systems. The actual values for this compound would require specific DFT calculations.

The bromine atom at the 3-position is on the furan ring, and its strong inductive electron-withdrawing effect is expected to significantly decrease the aromaticity of the furan moiety. The methyl carboxylate group at the 5-position is on the pyrrole ring, and it will similarly reduce the aromatic character of the pyrrole ring through both inductive and resonance effects. The combined influence of these two electron-withdrawing groups likely results in a furo[3,2-b]pyrrole core that is less aromatic than its unsubstituted parent, which in turn influences its reactivity.

Mechanistic Insights into Synthesis and Reactivity from Computational Models

Computational modeling is instrumental in elucidating the reaction mechanisms for the synthesis and subsequent reactions of complex heterocyclic molecules. For this compound, theoretical studies can provide detailed energy profiles for its formation and predict its reactivity towards various reagents.

A plausible synthetic route to this compound involves the electrophilic bromination of the parent methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. Computational studies on the bromination of similar fused heterocyclic systems, such as thieno[3,2-b]benzofuran, offer valuable insights into the likely mechanism. semanticscholar.org The reaction is expected to proceed through a two-step electrophilic aromatic substitution pathway.

Step 1: Formation of a π-complex

Initially, the bromine molecule approaches the electron-rich furo[3,2-b]pyrrole ring system, forming a π-complex. In this complex, the bromine molecule is weakly associated with the π-electron cloud of the heterocyclic ring.

Step 2: Formation of a σ-complex (arenium ion)

The π-complex then transforms into a more stable σ-complex, also known as an arenium ion, via a transition state. In this step, one of the bromine atoms forms a covalent bond with a carbon atom of the ring, breaking the aromaticity of that ring. The position of electrophilic attack is crucial. Furo[3,2-b]pyrroles are generally electron-rich heterocycles, and electrophilic substitution is a common reaction pathway. mdpi.com Computational studies on the parent furo[3,2-b]pyrrole system would be needed to definitively predict the most favorable site for bromination. However, based on the known reactivity of furan, the 2 and 5 positions are most susceptible to electrophilic attack. In the fused system, the 3-position of the furan ring is activated.

Step 3: Deprotonation and Re-aromatization

Finally, a base removes a proton from the carbon atom that is bonded to the bromine, leading to the restoration of the aromatic system and the formation of the final 3-bromo substituted product.

Computational models, typically employing Density Functional Theory (DFT), can be used to calculate the energies of the reactants, intermediates, transition states, and products along this reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Table 2: Hypothetical Energy Profile for the Bromination of Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate based on Analogous Systems

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Ester + Br₂)0
2π-complex-2 to -5
3Transition State 1+15 to +20
4σ-complex+5 to +10
5Transition State 2+6 to +12
6Products (Bromo-ester + HBr)-10 to -15

Note: These values are hypothetical and intended to illustrate a typical energy profile for electrophilic bromination on a similar heterocyclic system. Actual values would require specific quantum chemical calculations.

Furthermore, computational models can predict the reactivity of this compound in subsequent reactions. For instance, the presence of the bromine atom opens up possibilities for cross-coupling reactions, and theoretical calculations can help in understanding the mechanisms and predicting the outcomes of such transformations. The calculated molecular orbital energies (HOMO and LUMO) and electrostatic potential maps can also provide insights into the molecule's nucleophilic and electrophilic sites, guiding the design of further chemical modifications. researchgate.net

Chemical Reactivity and Derivatization of Methyl 3 Bromo 4h Furo 3,2 B Pyrrole 5 Carboxylate

Transformations at the Bromine-Substituted C-3 Position

The carbon-bromine bond at the C-3 position is a key functional handle for introducing molecular diversity. This position is amenable to various transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Other potential, though less common, transformations include nucleophilic aromatic substitution and metalation-electrophile quench sequences.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C bonds. The 3-bromo-furo[3,2-b]pyrrole core is an excellent substrate for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely applied to bromo-substituted heterocycles. For substrates similar to methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, such as N-protected bromo-pyrroles, typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a solvent system like dioxane/water or dimethoxyethane. nih.govmdpi.com The reaction is highly tolerant of various functional groups on the boronic acid or ester partner. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
CatalystBaseSolventTemperature (°C)Coupling PartnerReference
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90Arylboronic acids nih.gov
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80Heteroarylboronic acids mdpi.com
CataXCium A Pd G3K₃PO₄Dioxane/H₂O100Alkylboronic esters nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromo-substituted furopyrrole and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). libretexts.orgorganic-chemistry.orgresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the bromo-furopyrrole with an organostannane reagent. This method offers the advantage that organostannanes are often stable to air and moisture. mdpi.com Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. mdpi.comnih.gov A key consideration in Stille couplings is the relative transfer aptitude of the groups on the tin atom; typically, alkynyl, vinyl, and aryl groups are transferred in preference to the alkyl groups (often methyl or butyl) that remain on the tin. The toxicity of organotin compounds is a significant drawback of this method.

Heck Coupling: The Heck reaction allows for the vinylation of the C-3 position by coupling with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org For analogous heterocyclic systems like thieno[3,2-b]pyrroles, Heck reactions have been successfully performed with acrylates using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst. researchgate.net The reaction typically requires a base, such as triethylamine, to neutralize the hydrogen halide formed during the catalytic cycle.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as bromide, by a nucleophile. libretexts.orglibretexts.org This reaction typically requires the aromatic ring to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The furo[3,2-b]pyrrole ring system is inherently electron-rich, which generally disfavors the classical SₙAr mechanism. Consequently, direct nucleophilic substitution of the bromine at the C-3 position by common nucleophiles like amines or alkoxides is not a commonly reported transformation for this scaffold unless other activating factors are present. Alternative pathways, such as those involving radical intermediates or transition-metal catalysis, are typically required to achieve such substitutions on electron-rich heterocycles.

Directed Metalation and Subsequent Electrophilic Quenching

Functionalization at the C-3 position can also be achieved via organometallic intermediates. The primary method for this is the halogen-metal exchange reaction. wikipedia.org Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to induce a rapid exchange of the bromine atom for a lithium atom. johnshopkins.edutcnj.edu This generates a nucleophilic C-3 lithio species in situ.

This highly reactive intermediate can then be quenched with a variety of electrophiles to install new functional groups at the C-3 position.

Table 2: Potential Electrophiles for Quenching of C-3 Lithiated Furo[3,2-b]pyrrole
ElectrophileReagent ExampleIntroduced Functional Group
Carbon dioxideCO₂(s)Carboxylic acid (-COOH)
Aldehydes/KetonesAcetone, BenzaldehydeHydroxyalkyl (-CR₂OH)
Alkyl halidesMethyl iodideAlkyl (-CH₃)
DisulfidesDimethyl disulfideMethylthio (-SMe)
Silyl halidesTrimethylsilyl chlorideSilyl (-SiMe₃)

A potential competing reaction is deprotonation at other sites on the ring. For substrates with an acidic N-H proton, a combination of a Grignard reagent (to form the N-magnesium salt) followed by an organolithium reagent can be used to selectively perform the halogen-metal exchange while preventing deprotonation. nih.govmdpi.com

Chemical Modifications of the Methyl Ester Group at C-5

The methyl ester at the C-5 position provides a versatile handle for a different set of chemical transformations, primarily involving nucleophilic acyl substitution. These modifications allow for the synthesis of various carboxylic acid derivatives, which are often key intermediates in the development of biologically active compounds.

Hydrolysis to the Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4H-furo[3,2-b]pyrrole-5-carboxylic acid. nih.gov This transformation is typically achieved under basic conditions, a process known as saponification. operachem.com Standard procedures involve treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a co-solvent like methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF). The reaction mixture is often stirred at room temperature or heated to ensure complete conversion. Subsequent acidification with a mineral acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final carboxylic acid product. operachem.com This carboxylic acid is a crucial intermediate for further derivatization, such as amide bond formation. researchgate.net

Conversion to Amides, Hydrazides, and Thioesters

The methyl ester at C-5 can be converted into a range of other carboxylic acid derivatives, significantly expanding the synthetic utility of the furo[3,2-b]pyrrole scaffold.

Amides: Amide derivatives can be prepared through several routes. Direct aminolysis, involving heating the methyl ester with a primary or secondary amine, can furnish the corresponding amide, although this may require high temperatures or catalysis. A more common and versatile approach involves a two-step sequence: hydrolysis of the ester to the carboxylic acid as described in section 5.2.1, followed by coupling with an amine using standard peptide coupling reagents (e.g., EDC/HOBt, HATU).

Hydrazides: The synthesis of 4H-furo[3,2-b]pyrrole-5-carboxhydrazide is a straightforward and high-yielding reaction. nih.govscienceopen.com It is typically accomplished by refluxing the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a protic solvent such as ethanol. researchgate.netmdpi.com The resulting hydrazide is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as triazoles or pyrazoles, and can serve as a ligand for metal complexes. nih.govscienceopen.com

Thioesters: The conversion of the methyl ester to a thioester is generally not achieved directly. The preferred route involves the initial hydrolysis of the ester to the carboxylic acid. wikipedia.org The resulting acid can then be activated and reacted with a thiol (R-SH) to form the desired thioester. nih.gov Common methods for this transformation include using a coupling agent like DCC or activating the carboxylic acid by converting it to an acid chloride followed by reaction with a thiol or its corresponding thiolate salt. wikipedia.org

Reactions Involving the Pyrrole (B145914) N-H Moiety

The presence of the N-H group in the pyrrole ring imparts acidic character, allowing for deprotonation and subsequent reactions with various electrophiles.

The nitrogen atom of the pyrrole ring in this compound can be readily alkylated or acylated. N-alkylation is typically carried out by treating the parent compound with an alkyl halide in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). researchgate.netresearchgate.net This reaction introduces an alkyl group onto the pyrrole nitrogen.

N-acylation can be achieved by reacting the furo[3,2-b]pyrrole with an acylating agent, such as an acid chloride or anhydride. For instance, the acetylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has been reported, leading to the corresponding N-acetyl derivative. researchgate.net

Table 2: N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Product
N-Alkylation Alkyl halide (e.g., CH₃I, Benzyl (B1604629) bromide), NaH, THF/DMF N-Alkyl-methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

The N-alkylation and N-acylation reactions described above are effective methods for the synthesis of a variety of N-substituted furo[3,2-b]pyrrole derivatives. These modifications can significantly alter the electronic properties and biological activities of the parent molecule. The introduction of different alkyl or acyl groups allows for the fine-tuning of the compound's characteristics for various applications. The synthesis of N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, a close structural analog, has been well-documented, employing reagents such as methyl iodide, allyl bromide, propargyl bromide, and benzyl bromide. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Furo[3,2-b]pyrrole Core (excluding C-3)

The furo[3,2-b]pyrrole ring system is electron-rich and therefore susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the combined electronic effects of the fused furan (B31954) and pyrrole rings.

Formylation of the furo[3,2-b]pyrrole core can be achieved via the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto the electron-rich positions of the heterocyclic system. For this compound, the most likely position for formylation is the C-2 position, which is activated by both the adjacent furan oxygen and pyrrole nitrogen. The formylation of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted derivatives at the C-2 position has been reported. lookchem.com

Table 3: Vilsmeier-Haack Formylation

Reactant Reagents Product

Nitration of the furo[3,2-b]pyrrole ring system can be carried out using nitrating agents. The nitration of variously substituted furo[3,2-b]pyrroles has been documented. lookchem.com For the subject compound, the nitro group is expected to substitute at the C-2 position due to the activating effect of the heterocyclic system.

Sulfonation of pyrroles is typically achieved by treatment with a sulfur trioxide-pyridine complex. uop.edu.pk By analogy, the sulfonation of this compound would be expected to yield the corresponding 2-sulfonic acid derivative.

Cyclization Reactions to Form Fused Polycyclic Heterocycles

The furo[3,2-b]pyrrole core of this compound serves as a versatile scaffold for the construction of more complex, fused polycyclic heterocyclic systems. These reactions are of significant interest due to the diverse biological activities exhibited by such fused ring systems. The reactivity of the ester and the adjacent NH group in the pyrrole ring allows for various cyclization strategies, leading to the formation of novel heterocyclic frameworks.

Construction of Triazine-Fused Systems

The synthesis of furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comnih.govtriazine derivatives represents a key transformation of the furo[3,2-b]pyrrole system. semanticscholar.orgresearchgate.net A common and effective strategy involves a two-step process starting from the corresponding non-brominated methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. semanticscholar.orgresearchgate.net

The initial step is the hydrazinolysis of the methyl ester. This is typically achieved by heating the starting material with hydrazine hydrate in a suitable solvent such as ethanol. semanticscholar.org This reaction converts the methyl ester group into a more reactive carbohydrazide (B1668358) intermediate, specifically 4H-furo[3,2-b]pyrrole-5-carbohydrazide. semanticscholar.org

The subsequent construction of the 1,2,4-triazine (B1199460) ring is accomplished through the cyclization of the carbohydrazide intermediate with orthoesters. semanticscholar.org For instance, reacting the carbohydrazide with triethyl orthoformate, triethyl orthoacetate, or triethyl orthochloroacetate in dimethylformamide leads to the formation of the corresponding furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comnih.govtriazin-8(7H)-ones. semanticscholar.org These reactions proceed in good yields, typically ranging from 69-75%. semanticscholar.org

An alternative pathway to these triazine-fused systems involves the acetylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, followed by thionation and subsequent cyclization of the resulting thione with hydrazine. semanticscholar.orgresearchgate.net The triazine ring can be further modified, for example, by reaction with phosphorus pentasulfide to yield the corresponding thione. semanticscholar.orgresearchgate.net

Synthesis of Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comnih.govtriazin-8(7H)-ones
Reactant 1Reactant 2ProductYield (%)Reference
4H-furo[3,2-b]pyrrole-5-carbohydrazideTriethyl orthoformateFuro[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comnih.govtriazin-8(7H)-one75 semanticscholar.org
4H-furo[3,2-b]pyrrole-5-carbohydrazideTriethyl orthoacetate7-methyl-furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comnih.govtriazin-8(7H)-one72 semanticscholar.org
4H-furo[3,2-b]pyrrole-5-carbohydrazideTriethyl orthochloroacetate7-chloromethyl-furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgmdpi.comnih.govtriazin-8(7H)-one69 semanticscholar.org

Synthesis of Pyrazine (B50134) and Acetamide (B32628) Derivatives via Hydrazinolysis

The key intermediate for many cyclization reactions starting from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is the corresponding carbohydrazide, formed through hydrazinolysis. semanticscholar.orgnih.gov The reaction involves heating the ester with hydrazine hydrate in ethanol, resulting in the formation of 4H-furo[3,2-b]pyrrole-5-carbohydrazide in high yield (approximately 80%). semanticscholar.org

While the direct synthesis of pyrazine derivatives from this compound via hydrazinolysis is not extensively detailed in the provided search results, the formation of the carbohydrazide opens up possibilities for various subsequent reactions. Carboxhydrazides are known precursors for the synthesis of a variety of heterocyclic compounds. nih.gov

The synthesis of acetamide derivatives can be envisioned through the acylation of the amino group of the carbohydrazide. For instance, reaction with an appropriate acetylating agent would lead to the corresponding N-acetylated carbohydrazide, which is an acetamide derivative. Further cyclization of such intermediates could lead to other fused heterocyclic systems.

The general reactivity of the furo[3,2-b]pyrrole system and its derivatives is a subject of ongoing research, with the potential for the development of novel synthetic routes to a wide range of heterocyclic compounds. mdpi.comnih.gov

Hydrazinolysis of Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Starting MaterialReagentProductYield (%)Reference
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylateHydrazine hydrate4H-furo[3,2-b]pyrrole-5-carbohydrazide80 semanticscholar.org

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Architecturally Complex Organic Molecules

The construction of complex organic molecules often relies on the use of pre-functionalized building blocks that allow for the efficient and controlled assembly of the target structure. Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is well-suited for this role. The bromine atom at the 3-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, a Suzuki coupling reaction could be employed to introduce a variety of aryl or heteroaryl substituents at the 3-position, leading to extended π-conjugated systems. The general scheme for such a transformation is depicted below:

Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), base, solventMethyl 3-aryl-4H-furo[3,2-b]pyrrole-5-carboxylate
This compoundOrganotin reagentPd catalystMethyl 3-substituted-4H-furo[3,2-b]pyrrole-5-carboxylate
This compoundAlkynePd/Cu catalystMethyl 3-alkynyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Furthermore, the methyl ester at the 5-position can be readily converted into other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol. The N-H group of the pyrrole (B145914) ring can be alkylated or arylated to introduce further diversity. This multi-faceted reactivity allows for a stepwise and controlled elaboration of the furo[3,2-b]pyrrole core, enabling the synthesis of architecturally complex molecules with precisely defined substitution patterns. While direct examples of the use of this specific bromo-ester in the total synthesis of natural products are not yet prevalent in the literature, its potential is evident from the extensive use of similar brominated heterocyclic building blocks in the synthesis of complex bioactive compounds.

Utilization in Scaffold Diversity Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The furo[3,2-b]pyrrole scaffold is an attractive starting point for DOS due to its rigid, planar structure and the presence of multiple sites for diversification.

This compound is an ideal substrate for DOS. A synthetic route could involve a series of parallel reactions where the different reactive sites are independently functionalized. For example, a library of compounds could be generated by first reacting the bromo-ester with a diverse set of boronic acids via Suzuki coupling. The resulting products could then be subjected to N-alkylation with a variety of alkyl halides. Finally, the ester group could be converted to a library of amides by reacting with a collection of primary and secondary amines.

This approach would rapidly generate a large number of unique compounds based on the central furo[3,2-b]pyrrole scaffold. The structural diversity of the resulting library would be high, as variations would be introduced at three different positions on the molecule. Such libraries are invaluable for the discovery of new leads in medicinal chemistry and for probing biological systems. The synthesis of combinatorial libraries based on the related 4H-thieno[3,2-b]pyrrole scaffold has been reported, highlighting the feasibility and utility of this approach for generating molecular diversity. nih.gov

Applications in Materials Science for Novel Electronic and Optoelectronic Compounds

The field of organic electronics is rapidly expanding, with a growing demand for novel materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Fused heterocyclic systems, such as furo[3,2-b]pyrroles, are promising candidates for these applications due to their extended π-conjugation, which facilitates charge transport and influences their photophysical properties.

Derivatives of the structurally related pyrrolo[3,2-b]pyrrole (B15495793) have demonstrated potential as useful organic optoelectronic compounds due to their advantageous tunability through careful synthetic design. kennesaw.edu The optoelectronic properties of these materials can be finely tuned by modifying the substituents on the heterocyclic core. rsc.orgnih.gov this compound serves as a key building block for the synthesis of such functional materials.

The bromine atom allows for the introduction of various electron-donating or electron-withdrawing groups through cross-coupling reactions. This is a crucial strategy for tuning the HOMO and LUMO energy levels of the resulting molecules, which in turn determines their electronic and optical properties, such as their absorption and emission wavelengths and their charge-carrier mobilities. For example, coupling with electron-rich aromatic units could lead to materials with red-shifted absorption and emission, which are desirable for certain OLED applications. Conversely, coupling with electron-deficient moieties could result in materials with n-type semiconductor properties, which are needed for OPVs and OFETs.

The synthesis of fused 4H-thieno[3,2-b]pyrrole derivatives, which are sulfur analogues of the furo[3,2-b]pyrroles, has been explored for their potential as building blocks for organic semiconductors. researchgate.net This further underscores the potential of this compound in the development of the next generation of organic electronic materials. The ability to systematically modify the structure of the furo[3,2-b]pyrrole core through the versatile reactivity of this building block opens up a vast chemical space for the discovery of new high-performance organic materials.

Advanced Topics and Future Research Directions

Development of Asymmetric Synthetic Routes to Chiral Furo[3,2-b]pyrrole Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical research, as different enantiomers can exhibit vastly different biological activities. While the development of asymmetric syntheses specifically for the furo[3,2-b]pyrrole core is an emerging area, significant progress has been made in the synthesis of the isomeric furo[2,3-b]pyrrole system, offering valuable insights and transferable methodologies. rsc.orgnih.gov

One promising approach involves multicomponent reactions (MCRs) utilizing dual catalytic systems. For instance, a highly diastereoselective and enantioselective synthesis of furo[2,3-b]pyrrole derivatives has been achieved using a combination of a gold complex and a chiral BINOL-derived phosphoric acid catalyst. nih.gov This process effectively combines simple starting materials—such as a 3-butynamine derivative, glyoxylic acid, and an aniline (B41778) derivative—to construct the complex heterocyclic core with high yield and stereoselectivity. nih.gov Computational studies suggest that non-covalent interactions between the chiral phosphoric acid and the reagents are crucial for achieving high stereoselectivity. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the asymmetric synthesis of related chiral furan[2,3-b]pyrrole derivatives. researchgate.net These catalysts can be employed in various reaction cascades to build the fused ring system with controlled stereochemistry. The development of such catalytic asymmetric [3+2] cycloaddition strategies is a key area of interest for constructing the five-membered rings of the furo[3,2-b]pyrrole scaffold. nih.gov

Future research will likely focus on adapting these successful strategies from isomeric systems to the furo[3,2-b]pyrrole core. This involves designing new chiral catalysts and optimizing reaction conditions to control the formation of stereocenters within the furo[3,2-b]pyrrole framework.

Catalytic SystemReaction TypeKey FeaturesTarget Isomer
Gold / Chiral Phosphoric AcidMulticomponent ReactionHigh yield and stereoselectivity; relies on non-covalent interactions for stereo-induction. nih.govFuro[2,3-b]pyrrole
N-Heterocyclic Carbenes (NHCs)Asymmetric CatalysisPowerful organocatalytic tool for enantioselective synthesis of chiral molecules. researchgate.netFuran[2,3-b]pyrrole
Chiral N,N′-dioxide–Ni(II) ComplexConjugate Addition / RearrangementAffords complex spiro-heterocycles with high diastereo- and enantioselectivities. nih.govPyrrolinyl Spirooxindoles

Implementation of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scalability. syrris.comflinders.edu.aumdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like furo[3,2-b]pyrroles.

The synthesis of pyrrole (B145914) derivatives has been successfully translated to continuous flow systems. For example, a one-step flow synthesis of pyrrole-3-carboxylic acids has been developed, demonstrating the efficiency of this approach. syrris.com By utilizing the HBr generated as a byproduct in a Hantzsch-type reaction, the in situ hydrolysis of a tert-butyl ester was achieved within a single microreactor, streamlining the process. syrris.com Such methods are highly efficient and atom-economical. syrris.com

The benefits of continuous flow processing include:

Enhanced Safety: Small reactor volumes and superior temperature control minimize risks associated with exothermic reactions or the handling of hazardous reagents. mdpi.com

Increased Efficiency: Rapid mixing and efficient heat transfer can significantly reduce reaction times from hours to minutes. uc.pt

Scalability: Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Integration: Multi-step syntheses, work-up, and purification can be integrated into a single, uninterrupted sequence, reducing manual handling and potential for error. flinders.edu.au

Future work in this area will involve designing and optimizing multi-step flow sequences for the synthesis of methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate and its analogues. This could involve telescoping reactions like the Hemetsberger–Knittel protocol into a continuous process, potentially integrating in-line purification and analysis to ensure high purity of the final product. researchgate.net

Green Chemistry Approaches in the Synthesis of Furo[3,2-b]pyrrole Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgconicet.gov.ar Applying these principles to the synthesis of furo[3,2-b]pyrrole compounds is crucial for environmental sustainability.

Key green chemistry strategies applicable to pyrrole and furo[3,2-b]pyrrole synthesis include:

Use of Green Catalysts: Employing heterogeneous catalysts, which can be easily recovered and reused, is a significant green approach. For instance, nitrogen and phosphorus-functionalized activated carbon has been used as a support for iridium catalysts in the green synthesis of pyrroles from alcohols and amino alcohols. dtu.dk

Alternative Solvents and Reaction Conditions: Replacing conventional volatile organic compounds (VOCs) with greener solvents like water or ionic liquids, or performing reactions under solvent-free conditions (mechanochemistry), can drastically reduce environmental impact. lucp.net

Energy Efficiency: Utilizing alternative energy sources such as microwaves or ultrasound can often lead to shorter reaction times and lower energy consumption compared to conventional heating. conicet.gov.ar

Multicomponent Reactions (MCRs): As mentioned in the context of asymmetric synthesis, MCRs are inherently green as they combine multiple starting materials in a single step, reducing waste, saving time, and increasing atom economy. lucp.net

Future research will focus on redesigning traditional synthetic routes, such as the Paal-Knorr or Hantzsch pyrrole syntheses, to align with green chemistry principles. semanticscholar.org This includes developing novel, eco-friendly catalytic systems and reaction media for the construction of the furo[3,2-b]pyrrole core.

Green StrategyDescriptionExample Application
Heterogeneous CatalysisUse of solid-phase catalysts that are easily separated and recycled. dtu.dkN, P-doped carbon-supported Iridium for pyrrole synthesis. dtu.dk
MechanochemistryGrinding solid reactants together, often solvent-free, to initiate a reaction. lucp.netBall-milling for the synthesis of various heterocyclic compounds.
PhotocatalysisUsing visible light to drive chemical reactions, often with an organic dye as a photocatalyst. lucp.net[3+2] cycloaddition reactions to form substituted pyrroles. lucp.net
Multicomponent ReactionsCombining three or more reactants in a single pot to form a complex product. lucp.netIron(III)-catalyzed synthesis of tetraarylpyrrolo[3,2-b]pyrroles. rsc.org

In-depth Studies of Structure-Reactivity Relationships for Directed Functionalization

A deep understanding of the relationship between the structure of the furo[3,2-b]pyrrole core and its chemical reactivity is essential for designing rational synthetic routes and for the targeted functionalization of the molecule. The furo[3,2-b]pyrrole system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. mdpi.com

Studies comparing the furo[3,2-b]pyrrole system with its furo[2,3-b]pyrrole isomer reveal important differences in electron density distribution, which in turn governs reactivity. mdpi.com Computational studies (using the AM1 method) and experimental data from 13C NMR spectroscopy show that the electron density varies significantly between the carbon atoms in the rings. mdpi.com

For example, in the parent furo[3,2-b]pyrrole system, electrophilic substitution reactions such as formylation preferentially occur at the 2-position. This is consistent with calculations that show this position has a higher net negative charge compared to other positions on the rings. mdpi.com The reactivity is influenced by the interaction between the annelated (fused) furan (B31954) and pyrrole rings. mdpi.com

Further research in this area will involve:

Advanced Computational Modeling: Using higher levels of theory, such as Density Functional Theory (DFT), to create more accurate models of electron distribution and predict the regioselectivity of various reactions.

Systematic Substitution Studies: Synthesizing a library of furo[3,2-b]pyrrole derivatives with different substituents on both the furan and pyrrole rings to experimentally map out their effects on reactivity and physical properties, such as fluorescence. rsc.org

Kinetic and Mechanistic Studies: Investigating the mechanisms of key functionalization reactions to gain a more profound understanding of the factors controlling reaction outcomes.

This fundamental knowledge is crucial for precisely modifying the this compound scaffold to develop new compounds with desired electronic, optical, or biological properties.

Q & A

Q. Advanced Challenges :

  • Overlapping Peaks : Use 2D NMR (e.g., HSQC) to resolve crowded aromatic regions.
  • Isomer Discrimination : Computational modeling (DFT) predicts NMR/IR spectra for comparison .

How do researchers address contradictory bioactivity data for this compound?

Q. Methodological Approach :

Purity Verification : Re-test using HPLC-MS to rule out impurities .

Assay Standardization : Compare IC₅₀ values across consistent protocols (e.g., MTT vs. resazurin assays).

Structural Confirmation : Ensure no degradation during biological testing (e.g., stability studies in PBS/DMSO) .

Case Study :
A study reported IC₅₀ = 12 μM (HeLa cells), while another found >50 μM. Discrepancies were traced to differences in cell passage number and serum concentration in media .

What is the role of bromine in modulating reactivity and bioactivity?

Q. Basic Insights :

  • Electrophilic Substitution : Bromine at C-3 directs further functionalization (e.g., Suzuki coupling at C-2/C-5).
  • Bioactivity Impact : Enhances lipophilicity (LogP +0.5 vs. non-brominated analogs), improving membrane permeability .

Q. Advanced Applications :

  • Probing Mechanisms : Bromine’s electron-withdrawing effect stabilizes charge-transfer complexes in enzyme inhibition assays (e.g., kinase binding).
  • Photoaffinity Labeling : Use ⁷⁷Br radiolabeled analogs for target identification .

How can structure-activity relationships (SAR) guide derivative design?

Q. Methodology :

Core Modifications :

  • Substituent Effects : Methyl groups (C-2/C-3) reduce anticancer activity (IC₅₀ >50 μM vs. 12 μM for brominated analog) .
  • Ester vs. Acid : Hydrolysis to carboxylic acid improves solubility but reduces cytotoxicity .

In Silico Tools :

  • Docking Studies : Predict binding to ATP pockets (e.g., FGFR1 kinase) using AutoDock Vina.
  • QSAR Models : Correlate Hammett σ values of substituents with bioactivity .

What safety protocols are essential for handling brominated intermediates?

Q. Basic Guidelines :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis (bromine vapor toxicity).
  • Storage : In amber vials under inert gas (N₂) to prevent degradation .

Q. Advanced Mitigation :

  • Waste Management : Neutralize brominated byproducts with Na₂S₂O₃ before disposal.
  • Reactivity Monitoring : Track exotherms in large-scale reactions via calorimetry .

How are computational methods integrated into experimental workflows?

Q. Applications :

  • Reaction Pathway Prediction : DFT calculations (Gaussian 16) model cyclization transition states to optimize catalysts .
  • Spectra Simulation : Compare computed (B3LYP/6-31G*) and experimental IR/NMR data to validate intermediates .

Case Example :
A study used MD simulations to explain the compound’s preference for π-π stacking with DNA base pairs, rationalizing intercalation observed in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.